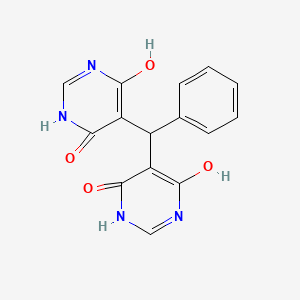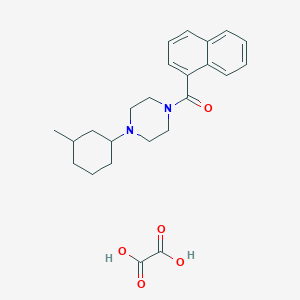![molecular formula C14H17ClFNO3 B5176758 4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholine derivatives, which are commonly used in medicinal chemistry and drug development. CFM-2 has been shown to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mécanisme D'action
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CFM-2 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. CFM-2 has also been shown to inhibit the activity of JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In vivo studies have demonstrated its ability to reduce inflammation and tumor growth in animal models. CFM-2 has also been shown to possess low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFM-2 is its broad range of potential applications in scientific research. Its ability to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses makes it a versatile tool for researchers in a variety of fields. Additionally, CFM-2 has been shown to possess low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of CFM-2 is its relatively complex synthesis method. The multi-step process involved in its synthesis can make it difficult and time-consuming to produce in large quantities. Additionally, CFM-2 has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are many potential future directions for research on CFM-2. One area of interest is in the development of CFM-2 as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is in the development of CFM-2 as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its potential applications in other fields such as virology and immunology.
Méthodes De Synthèse
CFM-2 can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-fluorophenol with acetic anhydride to produce the corresponding acetyl derivative. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride or potassium carbonate to yield CFM-2. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CFM-2 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-inflammatory drugs. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to play a key role in the pathogenesis of many inflammatory diseases. CFM-2 has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, CFM-2 has been shown to possess anti-viral effects, with studies demonstrating its ability to inhibit the replication of certain viruses such as HIV-1 and HCV.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3/c1-9-6-17(7-10(2)20-9)14(18)8-19-11-3-4-13(16)12(15)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNLDGPHEFYEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

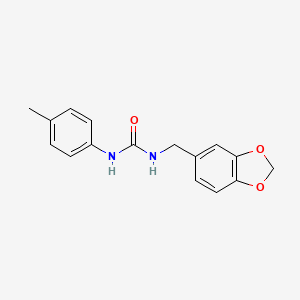
![1-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5176682.png)
![2-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5176690.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5176705.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)
![2-[1-methyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5176720.png)
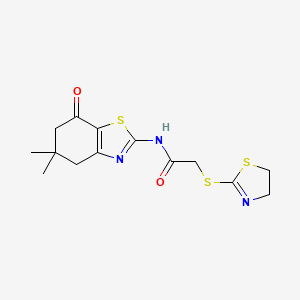
![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)
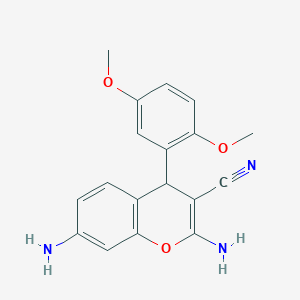
![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)
